molecular formula C10H11NO2 B14170684 N,N-dimethyl-2-oxo-2-phenylacetamide CAS No. 51579-87-4

N,N-dimethyl-2-oxo-2-phenylacetamide

Cat. No.: B14170684
CAS No.: 51579-87-4
M. Wt: 177.20 g/mol
InChI Key: LLYZVJBEERUMBM-UHFFFAOYSA-N
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Description

Contextual Significance within α-Keto Amide Chemistry

The α-keto amide functional group is a prominent structural motif found in numerous natural products and biologically active compounds. nih.govresearchgate.netacs.orgnih.gov In the field of drug discovery, it is often referred to as a "privileged structure" because its framework can be adapted to create ligands for a diverse range of biological targets. nih.gov The utility of the α-keto amide moiety stems from its unique chemical and physical properties. It contains two electrophilic carbonyl centers and two potential nucleophilic sites, allowing for complex chemical interactions. nih.gov

The structure of α-keto amides imparts a degree of conformational rigidity, which can be advantageous in designing molecules that fit precisely into the active sites of enzymes or receptors. acs.org Compared to related structures like α-keto acids and α-keto esters, α-keto amides often exhibit improved membrane permeability and greater metabolic stability against plasma esterases and proteolytic cleavage. nih.gov This enhanced stability makes them attractive candidates for therapeutic development. nih.gov Consequently, the α-keto amide scaffold has been extensively used by medicinal chemists to develop compounds with a wide array of potential applications. acs.org N,N-dimethyl-2-oxo-2-phenylacetamide, as a structurally straightforward example, provides a valuable model for investigating the fundamental properties and reactivity inherent to this important class of molecules. rsc.org

Historical Development and Evolution of Synthetic Approaches to α-Keto Amides

The synthesis of α-keto amides has been a subject of extensive research for decades, leading to a remarkable variety of synthetic methods. nih.gov Over the past several decades, these approaches have evolved from classical methods to more efficient and sophisticated catalytic protocols. researchgate.netacs.org A review of methodologies emerging since the 1990s highlights several major strategies for constructing the α-keto amide core. acs.orgnih.govacs.org

These synthetic routes can be broadly categorized based on the specific bond formation used to assemble the final structure:

C(2)-Oxidation of Amide Precursors: This approach involves the direct oxidation of an existing amide at the α-carbon position to introduce the ketone functionality.

Amidation via C(1)-N Bond Formation: This is one of the most common strategies, typically involving the coupling of an α-keto acid or its derivative (like an α-keto acyl chloride) with an amine.

C(1)-C(2) σ-Bond Construction: These methods build the carbon skeleton of the α-keto amide by forming the bond between the two carbonyl carbons.

Palladium-Catalyzed Double-Carbonylative Amination: This advanced method involves the sophisticated use of a palladium catalyst to introduce two adjacent carbonyl groups and form the amide bond in a single cascade process. acs.orgnih.govacs.org

More recent advancements have focused on developing greener and more efficient catalytic systems, including photocatalytic, electrosynthetic, and microwave-assisted protocols, reflecting a broader trend in chemical synthesis toward sustainability. nih.gov

Summary of Key Synthetic Strategies for α-Keto Amides
Synthetic StrategyDescriptionKey Bond Formation
C(2)-Oxidation of AmidesIntroduction of the ketone by oxidizing the α-carbon of an existing amide.C=O
Amidation of α-Keto AcidsCoupling of an α-keto acid derivative with an amine to form the amide bond.C(1)-N
C(1)-C(2) σ-Bond ConstructionFormation of the carbon-carbon bond between the two carbonyl groups.C(1)-C(2)
Palladium-Catalyzed Double CarbonylationA catalytic cycle that incorporates two carbon monoxide molecules and an amine.C(1)-N and C(1)-C(2)

Scope and Strategic Research Objectives Pertaining to this compound

Research involving this compound and its close analogues is often focused on its utility as a building block in organic synthesis and as a model system for studying specific chemical phenomena. rsc.org A primary area of strategic research for N,N-dialkyl-α-oxoamides is the investigation of their photochemical reactivity. researchgate.net

Specifically, these compounds are studied for their potential to undergo photochemical reactions such as the Norrish/Yang Type II reaction. researchgate.net This process involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, leading to a biradical intermediate. The subsequent cyclization of this intermediate can produce valuable cyclic structures, such as β-lactams. researchgate.net Research on a closely related analogue, N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide, has explored the geometric requirements and crystalline lattice restraints that influence whether this photocyclization can occur in the solid state. researchgate.net

The strategic objective of such research is twofold. First, it aims to understand the fundamental principles of photochemical reactions in constrained environments like crystals, which can enable the selective synthesis of complex molecules. Second, it explores the potential of α-keto amides as precursors for high-value chemical entities like β-lactams, which are core structural components of many important antibiotics. The use of this compound and its derivatives allows researchers to probe how electronic and steric factors influence these synthetically powerful transformations. researchgate.net

Physicochemical Properties of this compound
PropertyValue
CAS Number51579-87-4 chemsynthesis.combldpharm.comchemspider.com
Molecular FormulaC10H11NO2 chemsynthesis.comchemspider.comnih.gov
InChIKeyLLYZVJBEERUMBM-UHFFFAOYSA-N chemsynthesis.com
SMILESCN(C)C(=O)C(=O)C1=CC=CC=C1 chemsynthesis.com

Properties

IUPAC Name

N,N-dimethyl-2-oxo-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYZVJBEERUMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325204
Record name N,N-dimethyl-2-oxo-2-phenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51579-87-4
Record name NSC409235
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-2-oxo-2-phenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N,n Dimethyl 2 Oxo 2 Phenylacetamide and Its Analogues

Direct C-H Amination and Oxidative Amidation Strategies

Direct functionalization of C-H bonds represents a highly atom-economical and efficient approach to complex molecule synthesis. Recent advancements have led to the development of several strategies for the synthesis of α-ketoamides through direct C-H amination and oxidative amidation.

Palladium-Catalyzed Formation of Arylglyoxylic Amides from Arylglyoxylates and N,N-Dialkylamides

A notable palladium-catalyzed method facilitates the synthesis of arylglyoxylic amides from arylglyoxylates and N,N-dialkylamides. This reaction proceeds in the presence of a 2,3-dihalopyridine. researchgate.net The process was discovered serendipitously during an investigation into the regioselective acylation of 2,3-dibromopyridine (B49186) with arylglyoxylates in N,N-dimethylacetamide (DMA). Instead of the expected 2,3-diaroylpyridine, the corresponding arylglyoxylic amide was formed. researchgate.net

The proposed mechanism suggests that the 2,3-dihalopyridine plays a crucial role by reacting with the arylglyoxylate to form a transient, activated pyridyl ester of the arylglyoxylic acid. This activated ester subsequently reacts with the N,N-dialkylamide, which acts as the amine source, to yield the final arylglyoxylic amide. researchgate.netresearchgate.net The use of weakly nucleophilic N,N-dialkylamides is considered essential for the successful formation of the activated ester under these palladium-catalyzed conditions. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of Arylglyoxylic Amide

EntryReactantsCatalyst SystemSolventProduct
1Phenylglyoxylate, 2,3-dibromopyridinePd(OAc)₂, P(o-tol)₃, CuIDMAN,N-dimethyl-2-oxo-2-phenylacetamide

Data sourced from experimental observations described in the literature. researchgate.net

Conversion of β-Enaminonitriles to α-Keto Amides via Photosensitized Oxidation

A one-step, visible-light-mediated conversion of β-enaminonitriles provides a mild and sustainable route to α-keto amides. dntb.gov.ua This method employs a recyclable, metal-free porphyrin, such as free-base meso-tetraphenylporphyrin (H₂TPP), as a photosensitizer and utilizes air as the sole oxidant. dntb.gov.uaresearchgate.net The reaction is cost-effective and demonstrates a broad substrate scope. dntb.gov.ua

The reaction is initiated by the photosensitized generation of singlet oxygen (¹O₂). The proposed mechanism involves an ene-type reaction pathway initiated by ¹O₂, followed by a sequence of dehydration, imine hydrolysis, and subsequent nucleophilic substitution of the cyanide group by an amine. dntb.gov.uaresearchgate.net This photochemical method offers a straightforward alternative to traditional synthetic routes that may involve moisture-sensitive reagents or the formation of undesirable byproducts. dntb.gov.ua The reusability of the H₂TPP photosensitizer for multiple cycles without a significant drop in product yield underscores the sustainability of this approach. dntb.gov.ua

Table 2: Photosensitized Oxidation of β-Enaminonitriles

SubstratePhotosensitizerLight SourceSolventProductYield
3-(Methylamino)-3-phenylacrylonitrileH₂TPP (2.0 mol %)27 W white CFL lampAcetonitrile (B52724)N-methyl-2-oxo-2-phenylacetamide92%

Data represents optimized reaction conditions from published research. dntb.gov.ua

nBu₄NI-Catalyzed Direct Synthesis from Aryl Methyl Ketones and Dialkylformamides

A practical and metal-free direct synthesis of α-ketoamides has been developed utilizing aryl methyl ketones and dialkylformamides as starting materials. This method is catalyzed by tetrabutylammonium (B224687) iodide (nBu₄NI) in water, with tert-butyl hydroperoxide (TBHP) serving as the oxidant. google.comd-nb.info This approach is noted for its operational simplicity and environmentally friendly reaction medium. google.com

The reaction is believed to proceed through the in situ generation of an acyl iodide intermediate. The nBu₄NI catalyst plays a key role in facilitating the oxidative coupling process. This methodology has also been extended to the synthesis of α-ketoamides from ethylarenes, which involves the multiple sp³ C-H bond oxidation of the ethyl group and subsequent coupling with the dialkylformamide. chemsynthesis.com

Table 3: nBu₄NI-Catalyzed Synthesis of α-Ketoamides

Aryl Methyl KetoneDialkylformamideCatalystOxidantSolvent
AcetophenoneN,N-DimethylformamidenBu₄NITBHPWater

This table summarizes the key components of the nBu₄NI-catalyzed synthesis. google.com

Oxidative Coupling Reactions Involving sp³ C–H Bond Activation

The direct functionalization of sp³ C-H bonds adjacent to a carbonyl group is a powerful strategy for the synthesis of α-ketoamides. Various oxidative coupling reactions have been developed that leverage this approach, often employing transition metal catalysts or metal-free conditions.

One such method involves a copper-catalyzed aerobic oxidative coupling of aryl methyl ketones with N,N-dimethylformamide. In this reaction, N,N-dimethylformamide serves as the nitrogen source, and molecular oxygen plays a critical role in the transformation, which proceeds through dioxygen activation and C-H bond functionalization. wikipedia.org Another copper-catalyzed approach enables a one-pot synthesis of α-ketoamides from 1-arylethanols via a sequence of alcohol oxidation, sp³ C-H oxidation, and oxidative amidation. peptide.com

Metal-free oxidative coupling reactions have also been established. For instance, the reaction of methyl ketones with primary or secondary amines in the presence of iodine has been shown to produce α-ketoamides. researchgate.net Mechanistic studies of this reaction have identified α-iodoketone, α-aminoketone, and α-hydroxy amine as key intermediates. researchgate.net These methods highlight the increasing trend towards the development of more sustainable and direct synthetic routes to α-ketoamides through the strategic activation of sp³ C-H bonds.

Condensation and Coupling Reactions

Traditional amide bond formation through condensation and coupling reactions remains a cornerstone of organic synthesis. These methods are widely applied to the preparation of α-ketoamides from carboxylic acid derivatives and amines.

Synthesis from Phenylglyoxylic Acid Derivatives and Amines

The direct condensation of phenylglyoxylic acid with amines is a common method for the synthesis of N-substituted-2-oxo-2-phenylacetamides. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. A variety of coupling reagents have been employed for this purpose, including ynamides, which facilitate the one-pot synthesis of α-ketoamides from α-keto acids and amines under mild conditions. nih.govgoogle.com

An alternative approach involves the use of phenylglyoxylic acid derivatives, such as N-acylisatins. The electron-withdrawing group on the nitrogen atom of N-acylisatin makes it susceptible to nucleophilic ring-opening at the N1-C2 bond. researchgate.net Reaction of N-acylisatins with amines leads to the formation of α-ketoamides. researchgate.net For example, the aminolysis of N-acylisatin with piperidine (B6355638) or morpholine (B109124) yields the corresponding α-ketoamide derivatives. researchgate.net This method provides a versatile route to a range of α-ketoamides from readily accessible starting materials.

Table 4: Common Coupling Reagents for Amide Synthesis

Coupling ReagentDescription
Dicyclohexylcarbodiimide (DCC)A widely used reagent for forming amides, esters, and anhydrides from carboxylic acids. organic-chemistry.org
Diisopropylcarbodiimide (DIC)Similar to DCC, used for amide bond formation. organic-chemistry.org
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)An efficient peptide coupling reagent that minimizes racemization. organic-chemistry.org
YnamidesUsed as coupling reagents for the one-pot synthesis of α-ketoamides from α-keto acids and amines under mild conditions. nih.gov

This table provides examples of coupling reagents used in the synthesis of amides.

Utilization of Coupling Agents and Catalysts in Amide Bond Formation

The formation of the amide bond in α-ketoamides is a critical step that has been the subject of extensive research. A variety of coupling agents and catalysts have been employed to facilitate this transformation efficiently. Common strategies involve the activation of a carboxylic acid precursor, such as phenylglyoxylic acid, followed by reaction with an amine.

One established method for the synthesis of related N-substituted α-ketoamides involves the use of carbodiimide (B86325) coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents facilitate the condensation reaction between a phenylglyoxylic acid derivative and an amine.

In addition to traditional coupling agents, metal-based catalysts have proven highly effective in the synthesis of α-ketoamides. acs.org The primary catalytic approaches include double aminocarbonylation and oxidative amidation. acs.org A range of transition metals have been investigated for their catalytic activity in these transformations. acs.org

Catalyst TypeMetal ExamplesKey Approaches
Metal-basedPalladium (Pd), Copper (Cu), Gold (Au), Silver (Ag), Iron (Fe)Double aminocarbonylation, Oxidative amidation
Non-metal-basedIodine-based catalystsOxidative amidation

This table summarizes common catalyst types used in the synthesis of α-ketoamides.

Palladium and copper catalysts are the most extensively studied for α-ketoamide synthesis. acs.org However, gold, silver, and iron-based catalysts have also demonstrated utility in these reactions. acs.org Non-metal-catalyzed approaches, primarily utilizing iodine-based catalysts, have also been developed, often in the presence of other promoters. acs.org

Microwave-Assisted Synthetic Protocols for α-Ketoamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. researchgate.netnih.gov The application of microwave irradiation to the synthesis of α-ketoamide derivatives has demonstrated significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, increased product yields, and often higher purity of the final products. nih.gov

MethodReaction TimeYieldPurity
Microwave-AssistedShorterHigherHigher
Classical HeatingLongerLowerLower

This table compares the general outcomes of microwave-assisted versus classical heating methods for α-ketoamide synthesis.

The efficiency of microwave-assisted synthesis makes it an attractive methodology for the rapid generation of libraries of α-ketoamide derivatives for various applications. researchgate.netrsc.org

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis of α-ketoamides is no exception, with significant research efforts directed towards developing more sustainable protocols.

The use of water as a reaction solvent is a key tenet of green chemistry. Recently, an efficient silver-catalyzed oxidative coupling of α-hydroxy acetophenones with amines has been developed for the synthesis of α-ketoamides in water. This method, utilizing a new Ag(I)-NHC/TBHP system, proceeds without the need for a base.

The development of metal-free catalytic systems is another important area of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. rsc.org A green and scalable approach for the synthesis of α-ketoamides has been reported using a reusable glucose-based carbonaceous material (GCM) as a metal-free catalyst. rsc.org This catalyst efficiently promotes the oxidative cross-dehydrogenative coupling (CDC) reaction of α-ketoaldehydes with amines under solvent-free conditions. rsc.org The reaction proceeds smoothly at a low temperature of 50 °C without the need for a base or ligand, affording the corresponding α-ketoamides in good to excellent yields. rsc.org

Furthermore, a catalyst-free oxidative decyanation–amidation reaction has been developed for the synthesis of α-ketoamides from β-ketonitriles and primary amines using a hydrogen peroxide sodium carbonate adduct as the oxidant. researchgate.net This method represents a simple and valuable strategy for decyanation reactions. researchgate.net

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light as a renewable energy source. nih.gov Several photocatalytic methods for the synthesis of α-ketoamides have been developed.

An oxidative amination of 2-bromoacetophenones to provide α-ketoamides has been accomplished using photoredox catalysis with Eosin Y as a photocatalyst and air as the oxidant. researchgate.net This method is characterized by its broad substrate scope and good functional group tolerance. researchgate.net

Interestingly, visible-light-mediated synthesis of α-ketoamides can also be achieved without an external photocatalyst. acs.orgrsc.orgrsc.org A convenient and novel synthetic approach has been developed for the oxidative cross-coupling of the C–N bond through the reaction between arylglyoxylic acids and tetraalkylthiuram disulfides. acs.org This reaction proceeds under ambient air at room temperature in the presence of visible light and is metal-, base-, and photocatalyst-free. acs.org This protocol has also been shown to be applicable for gram-scale synthesis. acs.org

ApproachCatalyst/ConditionsKey Features
Photoredox CatalysisEosin Y, air as oxidantBroad substrate scope, good functional group tolerance
Photocatalyst-FreeVisible light, ambient airMetal-free, base-free, solvent-free potential

This table outlines different photocatalytic approaches for the synthesis of α-ketoamides.

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles for N,n Dimethyl 2 Oxo 2 Phenylacetamide

Mechanistic Pathways in α-Keto Amide Formation

The synthesis of α-keto amides like N,N-dimethyl-2-oxo-2-phenylacetamide can be achieved through various catalytic pathways, often involving complex mechanistic steps. Modern synthetic strategies increasingly focus on environmentally benign methods, such as those utilizing photocatalysis and sustainable oxidants. nih.govresearchgate.net

Investigations into Radical Intermediates and Formation

The formation of the α-keto amide structure is frequently underpinned by mechanisms involving radical intermediates. Copper-catalyzed aerobic oxidative coupling reactions, for instance, are proposed to proceed through a radical pathway. In one suggested mechanism, the reaction between a secondary amine and a methyl aryl ketone forms an enamine. This enamine is then iodinated, and subsequent nucleophilic substitution leads to an α-amino replaced iminium intermediate. A copper(I) catalyst facilitates the rupture of the C-I bond, and the oxidation of Cu(I) to Cu(II) generates a superoxide (B77818) radical (O₂•⁻). This radical adds to the iminium intermediate, leading to further radical species that cyclize and ultimately cleave to form the α-keto amide product. chemrxiv.org

Visible-light photoredox catalysis also provides a robust platform for generating radical intermediates in amide synthesis. nih.gov For example, the photoinduced cleavage of an aryl iodide can yield an aryl radical, which then reacts with carbon monoxide to form an acyl radical. This acyl radical can be trapped by an amine through nucleophilic addition, leading to a zwitterionic radical intermediate that proceeds to the final amide product. nih.gov These radical-based strategies offer mild reaction conditions and are a powerful alternative to traditional condensation methods. nih.gov

A summary of key intermediates in proposed radical-based α-keto amide syntheses is presented below.

Intermediate TypePrecursor(s)Role in SynthesisCatalyst/Condition
Superoxide Radical (O₂•⁻)Molecular Oxygen (O₂)Oxygen source, radical initiatorCopper catalyst
Acyl RadicalAryl radical, COKey building block for the amidePhotocatalyst, visible light
Zwitterionic RadicalAcyl radical, AminePrecursor to the final C-N bondPhotocatalyst, visible light
Chlorine RadicalCuCl₂Initiates radical cascade reactionVisible light

Mechanistic Aspects of Multiple sp³ C–H Bond Activations

The direct conversion of readily available starting materials through the activation of otherwise inert C–H bonds represents a highly atom-economical approach to α-keto amides. Research has demonstrated that copper catalysts can simultaneously activate both α-C-H and C-N bonds of unactivated secondary amides to synthesize α-keto amides in a single step. researchgate.net This transformation is particularly challenging but offers a direct route from simple amide precursors. researchgate.net

In a similar vein, palladium-catalyzed reactions have shown the ability to activate sp³ C-H bonds, for example, on the N-methyl group of N-methyl-N-(pyridin-2-yl)benzamide, allowing for direct arylation or alkylation. researchgate.net While not a direct synthesis of the α-keto group, these studies provide fundamental insights into the mechanisms of C(sp³)-H activation adjacent to a nitrogen atom, a key step in many proposed syntheses of this compound from precursors like N,N-dimethyl-2-phenylacetamide. The mechanism often involves the formation of a metal-ligand complex where the N-acyl group plays a crucial role in accelerating the C-H cleavage step. researchgate.net

Role of Oxygen and Photocatalysts in Oxidative Transformations

Molecular oxygen (O₂) is a critical component in many modern synthetic routes to α-keto amides, serving as an ideal, environmentally friendly terminal oxidant. researchgate.netorganic-chemistry.org In copper-catalyzed systems, O₂ is essential for the reaction to proceed, and studies have confirmed that both oxygen atoms of the resulting α-ketoamide moiety are derived from molecular oxygen. chemrxiv.org The process involves dioxygen activation under ambient conditions, often facilitated by the copper catalyst, which cycles between different oxidation states. chemrxiv.orgorganic-chemistry.org

The synergy between visible light and photocatalysts has enabled the development of highly efficient and mild synthetic protocols. nih.gov These systems can utilize a variety of photocatalysts, including ruthenium or iridium complexes and inexpensive organic dyes, to drive oxidative amidation reactions using air or pure O₂ as the sole oxidant. researchgate.netnih.gov A preliminary mechanistic investigation into one photoredox process involving CuCl₂ and visible light suggests the facile formation of a chlorine radical, which then initiates a radical cascade reaction. researchgate.net This ligand-to-metal charge transfer process is advantageous due to its low-cost catalytic system, broad functional group compatibility, and exceptionally mild conditions. researchgate.net

Chemical Transformations of the α-Keto Amide Moiety

The dual carbonyl functionality of the α-keto amide moiety in this compound makes it a versatile substrate for various chemical transformations, including both oxidation and reduction reactions.

Oxidative Reactions and Derived Products of this compound

The α-keto amide group can undergo oxidative cleavage. For instance, the closely related N-methyl-2-oxo-2-phenylacetamide can be oxidized to form the corresponding carboxylic acid. This type of transformation typically involves strong oxidizing agents.

In other contexts, oxidative processes can be used to synthesize the α-keto amide itself. A notable example is the direct oxidation of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides using dimethyl sulfoxide (B87167) (DMSO) as both the oxidant and solvent, particularly under microwave assistance. nih.govrsc.org Mechanistic calculations suggest that DMSO acts as a nucleophilic oxidant, transferring its oxygen atom to the alkyne's triple bond twice to form the desired product. rsc.org

Reduction Reactions and Product Derivatization

The carbonyl groups of the α-keto amide moiety are susceptible to reduction. Specifically, the α-keto group can be selectively reduced to a hydroxyl group, transforming the α-keto amide into an α-hydroxy amide. This reaction is commonly achieved using reducing agents such as lithium aluminum hydride. This derivatization opens pathways to other functional molecules, as α-hydroxy amides are valuable synthons in organic chemistry.

The table below summarizes the primary transformations of the α-keto amide moiety.

Reaction TypeReagent(s)Product Class
OxidationPotassium permanganate, Chromium trioxideCarboxylic Acids
ReductionLithium aluminum hydrideα-Hydroxy Amides

Electrophilic Substitution Patterns on the Phenyl Ring

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is governed by the electronic properties of the α-keto-amide substituent (-COCON(CH₃)₂). This group acts as a deactivating, meta-directing substituent. The primary reason for this behavior is the electron-withdrawing nature of the carbonyl group directly attached to the aromatic ring. libretexts.orgmasterorganicchemistry.com

This deactivation and directing effect can be explained by examining the resonance structures of the molecule. The carbonyl group withdraws electron density from the benzene (B151609) ring through resonance, placing a partial positive charge on the ring. This effect is most pronounced at the ortho and para positions, as depicted in the resonance intermediates formed during electrophilic attack. The carbocation intermediates resulting from attack at the ortho and para positions are significantly destabilized by the adjacent positively polarized carbonyl carbon. Consequently, the electron density at the meta position is relatively higher than at the ortho and para positions, making it the preferential site for electrophilic attack. libretexts.org

While the reaction rate is slower compared to benzene itself, electrophilic substitution will predominantly yield the meta-substituted product. masterorganicchemistry.com The general outcomes for common electrophilic substitution reactions are summarized in the table below.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO₃ / H₂SO₄ N,N-dimethyl-2-(3-nitrophenyl)-2-oxoacetamide
Halogenation Br₂ / FeBr₃ N,N-dimethyl-2-(3-bromophenyl)-2-oxoacetamide
Sulfonation SO₃ / H₂SO₄ 3-(2-(dimethylamino)-1,2-dioxoethyl)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃ No reaction (deactivated ring)

Intramolecular Photochemical Reactivity and Crystalline State Analysis

The photochemical behavior of α-keto amides is a subject of significant interest, particularly their potential to undergo intramolecular reactions such as the Yang photocyclization. nih.gov However, the solid-state reactivity is often dictated by the specific molecular conformation and intermolecular interactions within the crystal lattice.

The Yang photocyclization is an intramolecular hydrogen abstraction by an excited carbonyl group, typically from a γ-carbon, leading to the formation of a 1,4-diradical which then cyclizes to a cyclobutanol. For this compound, the γ-hydrogens are located on the N-methyl groups.

The feasibility of this reaction is highly dependent on specific geometric criteria in the ground-state conformation, which is believed to resemble the reactive conformation. Key parameters include:

d: The distance between the carbonyl oxygen and the γ-hydrogen atom.

ω: The angle of the C-H bond out of the plane of the carbonyl group.

Δ: The alignment of the p-orbital of the carbonyl oxygen with the γ-C-H bond.

Studies on analogous molecules, such as N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide, have shown that even when γ-hydrogens are present, the Yang photocyclization does not occur in the crystalline state. nih.govresearchgate.net This lack of reactivity is attributed to an unfavorable conformation where the geometric requirements for hydrogen abstraction are not met. For the reaction to occur, the molecule must adopt a conformation where a γ-hydrogen can come into close proximity with the excited carbonyl oxygen. In the solid state, the molecular conformation is often locked in a way that prevents this approach.

The chemical inertia of certain molecules in the crystalline state, despite possessing photoreactive functional groups, is a well-documented phenomenon. researchgate.net Crystal structure analysis of compounds closely related to this compound reveals that the conformation adopted in the solid state can preclude photochemical reactions. nih.gov

For N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide, crystallographic data indicates that the deviation of the γ-hydrogen atoms from the plane of the adjacent carbonyl group is a significant factor in its chemical inertia. nih.govresearchgate.net Furthermore, intermolecular interactions, such as crystal packing forces, can hold the molecule in a rigid conformation that is non-conducive to the intramolecular hydrogen abstraction required for the Yang photocyclization. The preferred geometry for α-ketoamides generally places the two carbonyl groups and the nitrogen atom on the same plane, with the oxygen atoms in a trans disposition to minimize repulsion. nih.gov This planarity, combined with the specific torsion angles dictated by the crystal packing, can result in the γ-hydrogens being held too far from the carbonyl oxygen or at an improper angle for abstraction.

This conformational rigidity within the crystal structure is a primary reason for the observed chemical inertia, effectively preventing the molecule from achieving the necessary transition state for photochemical reactions that might readily occur in solution. nih.gov

Table 2: Factors Contributing to Crystalline State Inertia

Factor Description Implication for Reactivity
Conformational Rigidity The molecule is locked into a specific, low-energy conformation by crystal packing forces. Prevents the adoption of the required geometry for intramolecular reactions.
γ-H to C=O Distance The distance between the abstractable γ-hydrogen and the carbonyl oxygen is too large in the solid-state conformer. Hydrogen abstraction is energetically unfavorable or impossible.
γ-H Deviation from C=O Plane The abstractable γ-hydrogen lies significantly out of the plane of the carbonyl group. Poor orbital overlap between the oxygen n-orbital and the C-H σ-bond hinders abstraction.

| Intermolecular Interactions | Strong intermolecular forces (e.g., hydrogen bonds, van der Waals forces) stabilize the ground-state conformation. | The energy required to disrupt the crystal lattice and achieve a reactive conformation is too high. |

Advanced Spectroscopic and Crystallographic Characterization of N,n Dimethyl 2 Oxo 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, a detailed portrait of the atomic arrangement and electronic environment within N,N-dimethyl-2-oxo-2-phenylacetamide can be achieved.

Detailed Analysis of ¹H NMR Spectral Data.chemguide.co.uk

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, a result of their varied electronic shielding. The protons of the two methyl groups attached to the nitrogen atom are also clearly distinguishable. Due to the restricted rotation around the amide C-N bond, these two methyl groups can be magnetically inequivalent, potentially giving rise to two separate singlets.

Proton Assignment Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (C₆H₅)7.40 - 7.90Multiplet5H
N-Methyl Protons (N(CH₃)₂)~2.95 and ~3.10Singlet(s)6H

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Comprehensive Interpretation of ¹³C NMR Spectral Data.chemguide.co.uk

The ¹³C NMR spectrum offers further structural confirmation by revealing the chemical environment of each carbon atom. The spectrum is characterized by signals for the two carbonyl carbons (one from the ketone and one from the amide), the carbons of the phenyl ring, and the carbons of the N-dimethyl groups. The chemical shifts of the carbonyl carbons are typically found in the most downfield region of the spectrum due to the strong deshielding effect of the oxygen atoms.

Carbon Assignment Chemical Shift (ppm)
Ketone Carbonyl (C=O)~192
Amide Carbonyl (C=O)~165
Aromatic Carbons (C₆H₅)128 - 135
N-Methyl Carbons (N(CH₃)₂)~35 and ~38

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Application of Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide foundational structural information, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignment of all proton and carbon signals.

An HSQC experiment would show direct one-bond correlations between protons and the carbons to which they are attached. For instance, it would definitively link the proton signals of the N-methyl groups to their corresponding carbon signals.

An HMBC experiment reveals longer-range couplings (typically 2-3 bonds), which helps to piece together the molecular skeleton. For example, correlations would be expected between the N-methyl protons and the amide carbonyl carbon, as well as between the aromatic protons and the ketonic carbonyl carbon, thus confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Frequencies

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its carbonyl groups.

The presence of two carbonyl groups, a ketone and an amide, results in distinct stretching vibrations. The benzoyl ketone C=O stretch is typically observed at a higher wavenumber compared to the amide C=O stretch, which is influenced by resonance with the nitrogen lone pair. The aromatic C-H stretching and C=C bending vibrations of the phenyl group are also prominent features of the spectrum.

Vibrational Mode Approximate Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Ketone C=O Stretch~1685Strong
Amide C=O Stretch (Amide I band)~1645Strong
Aromatic C=C Bending1600 - 1450Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway would likely involve the cleavage of the bond between the two carbonyl groups, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a dimethylaminocarbonyl radical. The benzoyl cation is a particularly stable fragment and is often the base peak in the mass spectra of such compounds. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺, m/z = 77) through the loss of a neutral carbon monoxide molecule. Another significant fragmentation could be the alpha-cleavage at the amide group, resulting in the formation of a dimethylaminocarbonyl cation ((CH₃)₂NCO⁺, m/z = 72).

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure
Molecular Ion177[C₁₀H₁₁NO₂]⁺
Benzoyl Cation105[C₆H₅CO]⁺
Phenyl Cation77[C₆H₅]⁺
Dimethylaminocarbonyl Cation72[(CH₃)₂NCO]⁺

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. The molecular formula of this compound is C₁₀H₁₁NO₂. chemsynthesis.comnih.gov HRMS analysis distinguishes this formula from other potential combinations of atoms that might have the same nominal mass.

The technique provides a high-resolution mass-to-charge ratio (m/z) that can be compared against a calculated theoretical value. For this compound, the exact mass is calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O). Any deviation between the measured and calculated mass is typically in the range of parts per million (ppm), offering strong evidence for the assigned molecular formula. In practice, the compound is often ionized and detected as a protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺).

Table 1: Theoretical Exact Mass for HRMS Analysis of this compound

SpeciesMolecular FormulaTheoretical m/z
Neutral Molecule [M]C₁₀H₁₁NO₂177.07898
Protonated Molecule [M+H]⁺C₁₀H₁₂NO₂⁺178.08626
Sodium Adduct [M+Na]⁺C₁₀H₁₁NNaO₂⁺200.06820

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Validation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used to confirm the molecular weight of a compound. chemsynthesis.com It is particularly effective for polar molecules like α-ketoamides, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. This process typically results in the formation of quasi-molecular ions, such as the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

For this compound, which has a molecular weight of 177.20 g/mol , an ESI-MS spectrum would be expected to show a prominent peak at an m/z of 178.1, corresponding to the [M+H]⁺ ion. chemsynthesis.com An additional peak might be observed at an m/z of 200.1, representing the [M+Na]⁺ adduct, which is common when sodium salts are present in the solvent or sample matrix. The observation of these ions at their expected m/z values serves to validate the molecular weight of the synthesized compound.

X-ray Diffraction Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise coordinates of each atom in three-dimensional space.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. This technique involves irradiating a well-ordered single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds such as 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide provides insight into the expected structural parameters. For such molecules, the technique allows for the precise measurement of key features, including the distances between carbonyl oxygen atoms and nearby hydrogen atoms, which are crucial for understanding potential intermolecular interactions.

The way molecules pack together in a solid-state crystal lattice is governed by non-covalent intermolecular forces. For this compound, hydrogen bonding and π-π stacking are the most significant of these interactions. The phenyl ring provides a region of electron density suitable for π-π stacking, an interaction where aromatic rings align in either a face-to-face or offset manner. This type of interaction is a crucial factor in the assembly of supramolecular structures.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the isolation and purification of synthesized organic compounds, ensuring that the material characterized is free from starting materials, reagents, and byproducts.

Column chromatography is the primary technique used for the purification of α-ketoamides like this compound on a laboratory scale. In this method, the crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel.

A solvent system, or eluent, is then passed through the column. The separation is based on the differential partitioning of the components between the stationary phase and the mobile eluent. For compounds of intermediate polarity, a common eluent system is a mixture of a nonpolar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate (B1210297). rsc.org By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC) before the solvent is removed to yield the purified this compound. rsc.org

Role of Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions in real-time. thieme.de In the synthesis of this compound and related amide compounds, TLC is crucial for determining the consumption of starting materials, the formation of the product, and the appearance of any byproducts. thieme.denih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, typically coated with silica gel. The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. By comparing the retention factor (Rf) values of the spots corresponding to the starting materials and the product, chemists can effectively track the reaction's progression toward completion. rsc.org

Visualization of the separated spots is commonly achieved under UV light, especially for aromatic compounds like this compound which are UV-active. nih.gov The choice of the mobile phase is critical for achieving good separation. Various solvent systems can be employed, with their polarity adjusted to suit the specific reactants and products. For compounds with polarities similar to this compound, mixtures of non-polar and polar solvents are common. For instance, a mobile phase of petroleum ether and ethyl acetate is effective for separating α-ketoamides. rsc.org In the analysis of a structurally similar compound, N-(3,5-Dimethylphenyl)-2-oxo-2-phenylacetamide, an Rf value of 0.60 was reported using a 10:1 mixture of petroleum ether and ethyl acetate. rsc.org Other solvent systems used for related acetamides include mixtures of chloroform (B151607) and methanol (B129727) or dichloromethane (B109758) and methanol. nih.govgoogle.com

Table 1: Example TLC Conditions for Monitoring Amide Synthesis

Parameter Description
Stationary Phase Silica gel F254 plates
Mobile Phase (Eluent) - Petroleum Ether : Ethyl Acetate (10:1 v/v) rsc.org - Chloroform : Methanol (9.5:0.5 v/v) nih.gov - Dichloromethane : Methanol (10:1 v/v) google.com

| Visualization | UV Lamp (254 nm) nih.gov |

High-Performance Liquid Chromatography (HPLC) and LC-MS in Analytical Purity Determination

For quantitative analysis and the definitive determination of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers superior resolution, sensitivity, and reproducibility compared to TLC. Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound.

In a typical RP-HPLC setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-modified silica). A polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. japsonline.comresearchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target compound from any impurities. japsonline.com Detection is most commonly performed using a UV detector, as the phenyl group in this compound absorbs UV radiation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an exceptionally powerful tool for both purity assessment and structural confirmation. Following chromatographic separation, the analyte is introduced into the mass spectrometer source, where it is ionized. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide a highly accurate mass measurement of the parent ion, which helps to confirm the elemental composition of this compound. rsc.org Furthermore, LC-MS can detect and identify impurities present in the sample, even at trace levels, by analyzing their mass-to-charge ratios (m/z). edqm.eunih.gov This capability is crucial for ensuring the final product meets stringent purity requirements.

Table 2: Typical HPLC and LC-MS Parameters for Purity Analysis of Amide Compounds

Parameter HPLC LC-MS
Column Reverse Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) japsonline.comresearchgate.net Reverse Phase C18 or similar japsonline.comnih.gov
Mobile Phase A 0.1% Formic Acid in Water japsonline.com 0.1% Formic Acid in Water japsonline.comnih.gov
Mobile Phase B Acetonitrile or Methanol japsonline.comresearchgate.net Acetonitrile or Methanol japsonline.comnih.gov
Elution Isocratic or Gradient japsonline.com Gradient japsonline.com
Flow Rate 0.8 - 1.5 mL/min japsonline.comresearchgate.net 0.5 - 1.0 mL/min japsonline.com
Detection UV-Vis Detector (e.g., 254 nm) researchgate.net Triple Quadrupole (QQQ) or Time-of-Flight (TOF) Mass Spectrometer rsc.org

| Ionization Source | N/A | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) rsc.orgjapsonline.com |

Theoretical and Computational Chemistry Studies on N,n Dimethyl 2 Oxo 2 Phenylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like N,N-dimethyl-2-oxo-2-phenylacetamide, which has several rotatable bonds, conformational analysis is essential. This involves exploring different spatial arrangements (conformers) of the atoms to identify the global minimum energy structure and other low-energy conformers that may be present under experimental conditions.

This analysis would typically involve systematic rotations around the key single bonds, such as the C-C bond connecting the phenyl and carbonyl groups, and the C-N bond of the amide group. The relative energies of the resulting conformers would be calculated to determine their populations at a given temperature. Key structural parameters such as bond lengths, bond angles, and dihedral angles for the optimized geometry would be tabulated to provide a detailed picture of the molecular structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical parameters for understanding a molecule's chemical reactivity and electronic properties.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, this analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to identify the regions of the molecule involved in electron donation and acceptance.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Negative Regions (Red/Yellow): These areas are rich in electrons and are indicative of sites prone to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the carbonyl groups.

Positive Regions (Blue): These areas are electron-deficient and represent sites susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential.

An MEP analysis would provide a visual guide to the reactive behavior of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, which is more aligned with the classical Lewis structure concept. NBO analysis can provide detailed information about:

Hybridization: The hybridization of atomic orbitals in forming bonds.

Charge Transfer: The delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. The stabilization energy associated with these interactions (E(2)) quantifies the strength of the charge transfer.

Investigation of Electron Density and Charge Transfer Characteristics

This analysis focuses on the distribution of electrons within the molecule and how this distribution influences the molecule's properties. The electron density can be analyzed to determine the nature of chemical bonds and to identify regions of high and low electron concentration. Charge transfer characteristics, often elucidated through techniques like NBO analysis, describe the internal redistribution of electrons, which can have a significant impact on the molecule's reactivity and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies specifically featuring this compound have been reported, this methodology would be applicable if a dataset of structurally related compounds with measured biological activities were available.

A typical QSAR study involves:

Data Set Collection: Assembling a group of molecules with known biological activities.

Descriptor Calculation: Calculating various numerical parameters (descriptors) that describe the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic properties.

Model Development: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

Derivation and Correlation of Molecular Descriptors with Chemical Properties

Computational chemistry provides powerful tools for calculating molecular descriptors, which are numerical values that encode significant information about the molecular structure and its inherent electronic properties. These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. While specific, in-depth QSAR studies focused solely on this compound are not extensively detailed in the available literature, the principles can be understood from studies on analogous N-phenylacetamide derivatives. nih.govresearchgate.net

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to determine a range of these descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A larger energy gap implies higher stability and lower chemical reactivity.

Table 1: Common Quantum Chemical Descriptors and Their Significance

Descriptor Formula Chemical Significance
HOMO Energy (EHOMO) - Related to electron-donating ability
LUMO Energy (ELUMO) - Related to electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Indicator of chemical reactivity and kinetic stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution
Global Softness (σ) 1/η Reciprocal of hardness, indicates higher reactivity

Predictive Models for Reactivity and Transformations

Predictive models based on computational chemistry are essential for understanding the reactivity of molecules like this compound. Frontier Molecular Orbital (FMO) theory is a cornerstone of these models, utilizing the HOMO and LUMO as key indicators for predicting how a molecule will interact. researchgate.net The distribution and energy of these orbitals can identify the most probable sites for nucleophilic and electrophilic attacks.

For this compound, the HOMO would likely be distributed over the phenyl ring and the nitrogen atom of the amide group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be localized on the dicarbonyl (α-keto) moiety, making these carbon atoms susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a direct measure of the molecule's excitability and its kinetic stability. researchgate.net

Another powerful predictive tool is the Molecular Electrostatic Potential (MESP) map. MESP maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In a MESP map of this compound, the most negative potential (typically colored red) would be concentrated around the two oxygen atoms of the keto and amide groups, identifying them as the primary sites for interacting with electrophiles or forming hydrogen bonds. Positive potential regions (colored blue) would likely be found around the hydrogen atoms of the phenyl ring and the methyl groups.

These computational models allow for the a priori prediction of chemical behavior, guiding synthetic pathways and explaining observed reaction outcomes without the need for extensive empirical experimentation.

Continuum Solvation Models and Solvent Effect Studies

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are a class of computational methods used to study these solvent effects by representing the solvent as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules. youtube.comyoutube.com This approach offers a computationally efficient way to capture the bulk electrostatic effects of the solvent. youtube.comresearchgate.net

The Polarizable Continuum Model (PCM) is one of the most widely used methods in this category. nih.gov In a PCM calculation, a cavity is created within the dielectric continuum to accommodate the solute molecule. youtube.com The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more stabilized electronic structure. youtube.com

For a polar molecule like this compound, these models would predict significant stabilization in polar solvents. This stabilization affects various properties, including conformational equilibrium, reaction barriers, and spectroscopic characteristics. For instance, an increase in solvent polarity would likely lead to an increase in the molecule's dipole moment due to the influence of the reaction field. This phenomenon can be studied systematically by performing calculations in simulated solvents with different dielectric constants.

Table 2: Theoretical Effect of Solvent Polarity on the Dipole Moment of this compound

Solvent Dielectric Constant (ε) Predicted Dipole Moment (Debye) - Conceptual
Gas Phase (Vacuum) 1.0 Lower Value
Toluene 2.4
Acetone 20.7

Note: This table is conceptual and illustrates the expected trend. Actual values would require specific quantum chemical calculations.

Molecular Docking and Binding Site Analysis (for related compounds exhibiting ligand properties)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net While docking studies specifically for this compound are not prominently featured, extensive research exists on structurally related phenylacetamide and acetanilide (B955) derivatives, providing valuable insights into their potential as biologically active ligands. nih.govsemanticscholar.org

For example, in studies of novel phenoxyacetanilide derivatives as potential non-steroidal anti-inflammatory drugs, molecular docking was used to investigate their binding affinity and interaction with the cyclooxygenase-2 (COX-2) enzyme. semanticscholar.org The results of such studies typically provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding pose.

The analysis of the docked pose reveals crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. semanticscholar.org In one such study, a derivative, (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide), demonstrated a strong binding affinity for the COX-2 enzyme, attributed to key interactions within the active site. semanticscholar.org This type of analysis is fundamental for structure-based drug design, allowing chemists to modify the ligand's structure to enhance binding potency and selectivity.

Table 3: Example of Molecular Docking Results for a Related Acetanilide Derivative with COX-2 Enzyme

Parameter Finding for (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide)
Protein Target Cyclooxygenase-2 (COX-2)
Docking Score -8.9 kcal/mol
Interacting Residues (Specific amino acids like Arginine, Tyrosine, etc., would be listed here)
Type of Interactions (Hydrogen bonds, hydrophobic interactions, etc., would be detailed here)

Source: Based on findings for related compounds in literature. semanticscholar.org

Derivatization and Structure Reactivity Relationship Srr Studies for N,n Dimethyl 2 Oxo 2 Phenylacetamide Analogues

Synthesis and Characterization of Substituted N,N-Dialkyl-2-oxo-2-phenylacetamide Derivatives

The synthesis of N,N-dialkyl-2-oxo-2-phenylacetamide derivatives is typically achieved through the amidation of α-oxo-phenylacetic acid or its derivatives with the corresponding secondary amines. A common synthetic route involves the use of coupling agents to facilitate the formation of the amide bond.

One established method for synthesizing N-substituted phenylglyoxamides involves the condensation of phenylglyoxylic acid with an appropriate amine. For instance, the synthesis of N-cyclohexyl-2-oxo-2-phenylacetamide is carried out by reacting phenylglyoxylic acid with cyclohexylamine (B46788) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This reaction is typically performed in a suitable solvent like methylene (B1212753) chloride at room temperature.

Similarly, N-methyl-2-oxo-2-phenylacetamide can be synthesized through the reaction of benzeneacetamide with methylating agents under controlled conditions or via condensation reactions involving phenylglyoxylic acid derivatives and methylamine, often employing coupling agents like DCC and catalysts such as DMAP.

Substituent Effects on the Phenyl Ring

The electronic properties of substituents on the phenyl ring play a critical role in modulating the reactivity and biological activity of N,N-dialkyl-2-oxo-2-phenylacetamide derivatives. The introduction of electron-withdrawing or electron-donating groups can significantly alter the electron density distribution within the molecule, influencing its interaction with biological targets.

Studies on related N-phenylacetamide derivatives have shown that the presence and position of substituents on the phenyl ring have a notable effect on their biological activity. For example, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the type and position of substituents on the benzene (B151609) ring were found to be important for their bactericidal activity. Specifically, electron-withdrawing groups like fluorine (F), chlorine (Cl), bromine (Br), and trifluoromethyl (CF3) at the 4-position of the benzene ring were shown to increase the bactericidal activity. mdpi.com

In another study on isatin (B1672199) N-phenylacetamide based sulphonamides, the presence of electron-withdrawing groups on the phenyl ring of the acetamide (B32628) moiety was found to be more favorable for the inhibitory activity against certain carbonic anhydrase isoforms compared to electron-donating groups. nih.gov This suggests that substituents that can modulate the electronic character of the phenyl ring are key determinants of the compound's biological profile.

The following table summarizes the characterization data for a selection of N-phenyl-2-oxo-2-phenylacetamide derivatives with various substituents on the phenyl ring, illustrating the impact of these modifications.

Substituent on Phenyl RingCompound NameMolecular FormulaMelting Point (°C)Spectroscopic Data Highlights
4-FluoroN-(4-Fluorophenyl)-2-oxo-2-phenylacetamideC₁₄H₁₀FNO₂112.0-113.5¹H NMR: δ 8.96 (s, 1H), 8.55–8.34 (m, 2H), 7.67 (dt, J = 14.6, 6.1 Hz, 3H), 7.52 (t, J = 7.7 Hz, 2H), 7.09 (t, J = 8.6 Hz, 2H)
4-ChloroN-(4-Chlorophenyl)-2-oxo-2-phenylacetamideC₁₄H₁₀ClNO₂148.2-149.5¹H NMR: δ 9.00 (s, 1H), 8.41 (d, J = 7.6 Hz, 2H), 7.66 (t, J = 7.4 Hz, 1H), 7.61 (d, J = 8.7 Hz, 2H), 7.51 (t, J = 7.8 Hz, 2H), 7.37 (d, J = 8.7 Hz, 2H)
4-BromoN-(4-Bromophenyl)-2-oxo-2-phenylacetamideC₁₄H₁₀BrNO₂121.5-122.5¹H NMR: δ 9.00 (s, 1H), 8.40 (d, J = 7.7 Hz, 2H), 7.66 (t, J = 7.4 Hz, 1H), 7.61 (d, J = 8.7 Hz, 2H), 7.51 (t, J = 7.8 Hz, 4H)
4-EthylN-(4-Ethylphenyl)-2-oxo-2-phenylacetamideC₁₆H₁₅NO₂96.2-98.1¹H NMR: δ 9.04 (s, 1H), 8.45–8.34 (m, 2H), 7.68–7.59 (m, 3H), 7.48 (t, J = 7.8 Hz, 2H), 7.21 (d, J = 8.4 Hz, 2H), 2.65 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H)

Variations in N-Alkyl Substitution (e.g., N-methyl, N-ethyl, N-isopropyl, N-cyclohexyl)

Modification of the N-alkyl substituents on the acetamide nitrogen provides another avenue for derivatization, allowing for the exploration of steric and lipophilic effects on the molecule's properties. The size and nature of the N-alkyl groups can influence the compound's conformation, solubility, and ability to interact with biological targets.

The synthesis of these analogues follows similar procedures to those described previously, with the appropriate N,N-dialkylamine being used in the amidation reaction. For example, the synthesis of N,N-diethyl-2-oxo-2-phenylacetamide would involve the reaction of an activated phenylglyoxylic acid derivative with diethylamine.

While comprehensive, systematic studies on a wide range of N-alkyl substitutions for N,N-dialkyl-2-oxo-2-phenylacetamides are not extensively documented in the readily available literature, some examples provide insight into their synthesis and characterization.

The table below presents available data for N,N-dialkyl-2-oxo-2-phenylacetamide derivatives with different N-alkyl groups.

N-Alkyl GroupCompound NameMolecular FormulaMolecular Weight ( g/mol )Characterization Notes
MethylN,N-dimethyl-2-oxo-2-phenylacetamideC₁₀H₁₁NO₂177.20-
EthylN-ethyl-2-oxo-2-phenylacetamideC₁₀H₁₁NO₂177.20Characterized by a phenyl group attached to a carbonyl (oxo) group and an ethyl-substituted amide moiety. nih.gov
IsopropylN,N-diisopropyl-2-oxo-2-phenylacetamideC₁₄H₁₉NO₂233.31-
CyclohexylN-cyclohexyl-2-oxo-2-phenylacetamideC₁₄H₁₇NO₂231.29Synthesized by condensation of phenylglyoxylic acid with cyclohexylamine. The cyclohexane (B81311) ring adopts a chair conformation.

Stereochemical Investigations and Isomeric Considerations

The presence of stereogenic centers in N,N-dialkyl-2-oxo-2-phenylacetamide analogues can lead to the existence of stereoisomers, which may exhibit different biological activities and pharmacokinetic profiles. The α-carbon of the acetamide moiety, if appropriately substituted, can be a stereocenter. Furthermore, restricted rotation around the amide bond can lead to the presence of conformational isomers (rotamers).

In tertiary amides, such as N,N-dialkyl-2-oxo-2-phenylacetamides, the barrier to rotation around the C-N amide bond is significant, which can result in the existence of distinct cis and trans isomers. This cis/trans isomerism can be observed and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The relative populations of these isomers can be influenced by the steric bulk of the N-alkyl groups and other substituents in the molecule.

Computational studies on α-ketoamides have shown that tertiary α-ketoamides tend to adopt a conformation where the O=C-C=O unit is significantly bent. nih.gov This non-planar arrangement can have implications for how the molecule fits into a biological receptor.

While specific stereochemical investigations on this compound and its close analogues are not extensively detailed in the available literature, the principles of stereoisomerism and conformational analysis are fundamental to understanding their three-dimensional structure and its influence on their properties. For molecules with one stereogenic center, a pair of enantiomers (R and S) can exist. If there are 'n' stereogenic centers, a maximum of 2^n stereoisomers are possible.

Establishment of Structure-Reactivity Relationships in Novel Analogues

The establishment of structure-reactivity relationships (SRR) is a crucial step in the optimization of lead compounds. By correlating changes in molecular structure with variations in chemical reactivity or biological activity, researchers can develop predictive models to guide the design of more potent and selective analogues. Quantitative Structure-Activity Relationship (QSAR) is a computational approach that quantifies the relationship between the chemical structure and biological activity of a compound. fiveable.meijnrd.orgnih.gov

For N,N-dialkyl-2-oxo-2-phenylacetamide derivatives, SRR studies would involve synthesizing a library of analogues with systematic variations in the phenyl ring substituents and the N-alkyl groups. These compounds would then be evaluated in relevant biological assays to determine their activity.

Key structural features that can be varied and correlated with activity include:

Electronic Effects of Phenyl Ring Substituents: The Hammett parameter (σ) can be used to quantify the electron-donating or electron-withdrawing nature of substituents. A correlation between biological activity and σ would indicate the importance of electronic effects.

Steric Effects of N-Alkyl Groups: The size and shape of the N-alkyl groups can be described by steric parameters like Taft's steric parameter (Es). A correlation between activity and Es would suggest that steric bulk at the nitrogen atom is a critical factor.

While specific QSAR studies on N,N-dialkyl-2-oxo-2-phenylacetamides are not prominently featured in the reviewed literature, studies on related N-phenylacetamide derivatives have demonstrated the utility of this approach. For instance, in a series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels, structure-activity relationship (SAR) studies revealed that significant structural modifications often led to a loss of activity, indicating a flat SAR for that particular series. researchgate.net In another study, it was shown that molecules with an electron-withdrawing substituent at the 4-position of the N-phenylacetamide group exhibited increased cytotoxic activity against a human tumor cell line. nih.gov These findings underscore the importance of systematic structural modifications in elucidating the determinants of biological activity.

Applications of N,n Dimethyl 2 Oxo 2 Phenylacetamide in Synthetic Organic Chemistry

Utility as a Versatile Building Block for Complex Organic Molecules

N,N-dimethyl-2-oxo-2-phenylacetamide is recognized as a valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites within its structure. chemimpex.com The phenylglyoxamide core allows for a variety of chemical transformations, making it an essential component in the synthesis of more intricate molecules, including fine chemicals and specialty materials. chemimpex.com Its utility stems from the distinct reactivity of its functional groups, which can be selectively targeted to build molecular complexity.

The compound's structure features a reactive ketone and a stable N,N-dimethylamide group. This combination allows chemists to perform reactions at the carbonyl carbon or the adjacent phenyl ring while the robust amide group remains intact. This stability is crucial for multi-step syntheses where harsh conditions might otherwise affect less stable functional groups. Consequently, it serves as a reliable scaffold for constructing molecules intended for use in the pharmaceutical and agrochemical industries. chemimpex.comcymitquimica.com

Table 1: Structural Features and Synthetic Potential of this compound

Structural Feature Chemical Group Potential Synthetic Transformations Resulting Structures
α-Keto Group Ketone (C=O) Nucleophilic addition, Reduction, Wittig reaction, Reductive amination Alcohols, Alkenes, Amines, Heterocycles
Phenyl Ring Aromatic Ring Electrophilic aromatic substitution (e.g., nitration, halogenation) Substituted aromatic compounds
Amide Group Tertiary Amide Generally stable; can be hydrolyzed under harsh conditions Carboxylic acids

Role as an Intermediate in Multi-Step Organic Synthesis

Beyond its role as a primary building block, this compound frequently appears as a key intermediate in multi-step synthetic sequences. It is often employed in the synthesis of active pharmaceutical ingredients (APIs), where its structure is modified through a series of reactions to yield the final drug molecule. chemimpex.com Its utility as an intermediate is highlighted in research focused on pharmaceutical development, particularly for creating analgesics and anti-inflammatory drugs. chemimpex.com

In a typical multi-step process, a simpler precursor, such as a phenylglyoxylic acid derivative, is first converted to this compound. This step introduces the stable amide functionality. In subsequent steps, the α-keto group can be transformed. For example, it can be reduced to a hydroxyl group or used as a handle to introduce new carbon-carbon or carbon-heteroatom bonds. This stepwise approach allows for the controlled and systematic assembly of complex target molecules, with the phenylacetamide core providing a reliable foundation.

Table 2: Hypothetical Role of this compound as an Intermediate

Step Reactant(s) Reaction Type Product Purpose
1 Phenylglyoxylic acid, Dimethylamine, Coupling agent Amide coupling This compound Formation of the stable intermediate
2 This compound , Reducing agent (e.g., NaBH₄) Ketone reduction N,N-dimethyl-2-hydroxy-2-phenylacetamide Introduction of a chiral center/hydroxyl group
3 Product from Step 2, Alkyl halide, Base Williamson ether synthesis O-alkylated derivative Further functionalization for target molecule

| 4 | Product from Step 3 | Further transformations | Final complex molecule (e.g., a pharmaceutical) | Completion of the synthetic route |

Contribution to the Development of Novel Synthetic Methodologies

The synthesis and transformation of α-oxoacetamides, the class of compounds to which this compound belongs, are areas of active research in the development of novel synthetic methodologies. While this specific compound is often a target, the broader class is used to establish new, efficient chemical reactions.

One notable development is the synthesis of related N-substituted-2-oxoacetamides through the coupling of salicylaldehydes with isocyanides. nih.gov This method proceeds at ambient temperature in the absence of a catalyst, offering a straightforward and energy-efficient route to α-ketoamides. nih.gov The reaction yields N-cyclohexyl-2-(2-hydroxyphenyl)-2-oxoacetamides instead of an alternative cyclized product, demonstrating high selectivity for the oxoacetamide scaffold. nih.gov Such methodologies, developed using derivatives, contribute to the synthetic toolkit available for preparing compounds like this compound and its analogues, paving the way for more efficient and diverse chemical synthesis.

Table 3: Example of a Novel Synthetic Methodology for a Related Oxoacetamide

Reactant 1 Reactant 2 Solvent Conditions Product Class Reference

Exploration in Ligand Design and Metal Complex Formation (for related glyoxamide systems)

The structural elements of this compound, specifically the oxygen atoms of the keto and amide groups, give it the potential to act as a chelating ligand in coordination chemistry. The design of ligands is a critical factor in forming stable and functional metal complexes. biointerfaceresearch.com The glyoxamide moiety present in this molecule is a known coordination motif.

Glyoxamide and related systems can act as bidentate ligands, coordinating to a metal ion through both the keto and amide oxygen atoms to form a stable five-membered chelate ring. The stability and properties of the resulting metal complex are influenced by the nature of the metal ion and the ligand structure. biointerfaceresearch.com Mixed ligand complexes, which are important in many biological processes, often feature amino acid-like structures that coordinate through carboxylate oxygen and amino nitrogen atoms, forming stable octahedral geometries. nih.gov Similarly, the glyoxamide system can participate in forming such stable complexes. The interaction between the metal and the ligand can be understood through principles such as the Hard and Soft Acid-Base (HSAB) theory, which predicts the preferential bonding between certain types of metal ions (acids) and donor atoms (bases). biointerfaceresearch.com

Table 4: Potential Coordination Sites and Ligand Properties of the Glyoxamide System

Potential Donor Atom Functional Group HSAB Character Preferred Metal Ions (Acids) Potential Coordination Mode
Ketonic Oxygen Ketone Hard Base Hard acids (e.g., Zn²⁺, Ce³⁺, Sn²⁺) Monodentate or part of a chelate
Amide Oxygen Amide Hard Base Hard acids (e.g., Zn²⁺, Ce³⁺, Sn²⁺) Monodentate or part of a chelate

| Combined | Glyoxamide Moiety | Bidentate (O,O) | Transition metals, Lanthanides | Bidentate chelation |

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-2-oxo-2-phenylacetamide, and what reaction conditions optimize yield?

this compound can be synthesized via nucleophilic substitution or hydrolysis of precursor compounds. For example:

  • Nucleophilic substitution : Reacting 2-chloro-N-phenylacetamide with dimethylamine under reflux in a toluene:water (8:2) solvent system for 5–7 hours achieves substitution while minimizing hydrolysis .
  • Ester hydrolysis : 2-Oxo-2-(phenylamino)ethyl acetate undergoes hydrolysis under basic conditions (e.g., NaOH) to yield 2-hydroxy-N-phenylacetamide, which can be further methylated .
    Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Q. How is 13C NMR spectroscopy employed to confirm the structure of this compound?

Key 13C NMR signals include:

  • Carbonyl groups : A peak at ~170 ppm for the acetamide carbonyl (C=O) and ~195 ppm for the α-keto group (C=O adjacent to phenyl) .
  • N,N-dimethyl groups : Two distinct methyl carbons at ~35–40 ppm.
  • Aromatic carbons : Peaks between 125–140 ppm for the phenyl ring.
    Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) ensures accuracy .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as acetamides may release toxic byproducts under decomposition .
  • Waste disposal : Segregate chemical waste and consult certified agencies for disposal, as improper handling risks environmental contamination .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound using SHELX programs?

  • Disordered moieties : The phenyl and dimethyl groups may exhibit rotational disorder, complicating electron density maps. SHELXL refinement requires iterative adjustment of occupancy factors and thermal displacement parameters .
  • Data-to-parameter ratio : A ratio >10:1 is critical for reliable refinement. For example, a ratio of 11.3 was achieved in a related structure (R factor = 0.036) using SHELXS .
  • Twinned crystals : Use the TWIN/BASF commands in SHELXL to model twinning, especially for high-symmetry space groups .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Steric hindrance : The N,N-dimethyl group reduces accessibility to the carbonyl carbon, favoring bulkier nucleophiles (e.g., azide) over smaller ones (e.g., hydroxide) .
  • Electronic effects : The electron-withdrawing α-keto group activates the acetamide carbonyl for nucleophilic attack, as shown in derivatives like 2-azido-N-phenylacetamides (yield: 58–70%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving reaction rates .

Q. What discrepancies exist in reported synthetic yields of this compound derivatives, and how can reaction parameters be adjusted?

  • Contradictions : Yields for azide substitutions vary from 58% (toluene/water, 5–7 hours) to 70% (DMF, 12 hours) due to solvent polarity and reaction time .
  • Mitigation strategies :
    • Temperature : Higher temperatures (80–100°C) reduce reaction time but risk side reactions (e.g., hydrolysis).
    • Catalysts : Add KI (10 mol%) to accelerate SN2 mechanisms in azide substitutions .
    • Workup : For liquid products, extract with ethyl acetate (3×20 mL) to minimize losses .

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